(Z)-9-Tetradecen-1-ol (Z)-9-Tetradecen-1-ol 9Z-Tetradecen-1-ol is a long-chain fatty alcohol.
Brand Name: Vulcanchem
CAS No.: 35153-15-2
VCID: VC20749957
InChI: InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5-
SMILES: CCCCC=CCCCCCCCCO
Molecular Formula: C14H28O
Molecular Weight: 212.37 g/mol

(Z)-9-Tetradecen-1-ol

CAS No.: 35153-15-2

Cat. No.: VC20749957

Molecular Formula: C14H28O

Molecular Weight: 212.37 g/mol

* For research use only. Not for human or veterinary use.

(Z)-9-Tetradecen-1-ol - 35153-15-2

CAS No. 35153-15-2
Molecular Formula C14H28O
Molecular Weight 212.37 g/mol
IUPAC Name (Z)-tetradec-9-en-1-ol
Standard InChI InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5-
Standard InChI Key GSAAJQNJNPBBSX-WAYWQWQTSA-N
Isomeric SMILES CCCC/C=C\CCCCCCCCO
SMILES CCCCC=CCCCCCCCCO
Canonical SMILES CCCCC=CCCCCCCCCO

(Z)-9-Tetradecen-1-ol is a mono-unsaturated fatty alcohol with a 14-carbon chain and a cis double bond at the 9th position. It serves as a key intermediate in pheromone biosynthesis and has applications in entomological research. Below is a structured analysis of its properties, identifiers, and research relevance.

Basic Identifiers

PropertyValueSources
IUPAC Name(Z)-tetradec-9-en-1-ol
CAS Registry Number35153-15-2
Molecular FormulaC₁₄H₂₈O
Molecular Weight212.37 g/mol
Lipid Maps IDLMFA07010553
EC Number260-063-7

Synonyms

  • Myristoleyl alcohol

  • cis-9-Tetradecenol

  • (9Z)-9-Tetradecen-1-ol

  • Δ9-cis-n-Tetradecen-1-ol

  • Z-9-Tetradecenyl alcohol

Structural and Physical Characteristics

Structural Features

  • Backbone: 14-carbon chain with a hydroxyl group at position 1.

  • Double Bond: Cis configuration between carbons 9 and 10.

  • Isomeric SMILES: C(CC=CCCCC)CCCCCCO .

Physicochemical Data

PropertyValueSources
Purity (Commercial)>99%
Storage Recommendations-20°C (freezer)

Research Applications

Role in Pheromone Systems

(Z)-9-Tetradecen-1-ol is a precursor or component in pheromone blends for Lepidoptera species:

  • Derivatives: Its acetate [(Z)-9-tetradecen-1-ol acetate, CAS 16725-53-4] and formate [(Z)-9-tetradecen-1-ol formate, CAS 56218-79-2] esters are bioactive.

    • The acetate derivative acts as a sex pheromone in Spodoptera frugiperda (fall armyworm), synergizing with other compounds for male attraction .

    • The formate derivative demonstrated 87% disruption of Heliothis zea (corn earworm) pheromone communication in field trials when released via polyethylene tubing .

Synthetic and Analytical Use

  • Synthesis: Produced via lipid oxidation or enzymatic pathways for pheromone studies .

  • Analytical Methods: Characterized using GC-MS, NMR, and chiral chromatography to confirm stereochemical purity .

ParameterDetailsSources
GHS ClassificationNot classified as hazardous
Handling RecommendationsUse standard lab precautions; avoid inhalation or skin contact

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